Clindamycin Heptadecanoate
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Overview
Description
Clindamycin is an antibiotic used to treat bacterial infections . It is available in various forms such as clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide . These forms are prodrugs of clindamycin and are rapidly converted to active clindamycin by hydrolysis once inside the body or applied to the skin .
Synthesis Analysis
The synthesis of clindamycin derivatives has been studied . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis
The molecular structure of clindamycin derivatives has been analyzed using molecular docking and dynamics simulations . Three different clindamycin derivatives were studied against 300 target proteins .Chemical Reactions Analysis
The chemical reactions of clindamycin have been studied . The kinetics and mechanism of degradation of clindamycin were studied in buffered aqueous solution in the pH range 0.4-12 .Physical And Chemical Properties Analysis
The physical and chemical properties of clindamycin have been studied . The interactions of pharmaceutical powders (active ingredient and excipients) with liquids and vapors have been analyzed .Scientific Research Applications
Bacteriostatic Antibiotic Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria, and is more active than lincomycin in treating bacterial infections, especially those caused by anaerobic species. It's also effective against important protozoal diseases like malaria, particularly in combination with other treatments (Spížek & Řezanka, 2004); (Spížek & Řezanka, 2017).
Dental Applications : Clindamycin is used in dentistry, notably for prophylaxis during dental procedures to prevent endocarditis. Its broad spectrum, high oral absorption, and significant tissue penetration, including bone, make it an effective option for managing dental infections (Brook et al., 2005); (Addy & Martín, 2005).
Hepatotoxicity Risks : While effective, clindamycin can cause hepatotoxicity as a rare side effect. Cases of oral clindamycin induced acute symptomatic cholestatic hepatitis have been reported, highlighting the importance of monitoring liver function during treatment (Moole et al., 2015).
Treatment of Chronic Infections : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it desirable for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).
Effectiveness Against Protozoal Diseases : Clindamycin's efficacy in treating Plasmodium falciparum malaria has been demonstrated, although it's limited by slow initial clinical response rates. The delay in parasite elimination parallels the 'delayed death' effect seen in vitro (Burkhardt et al., 2007).
Pharmacological Insights for Precision Medicine : Understanding clindamycin's pharmacology and pharmacokinetics, especially in special populations like pediatrics and pregnant women, is crucial. This is due to its metabolism by CYP3A4/5 enzymes and potential drug–drug interactions (Álvarez et al., 2022).
Adverse Reactions and Safety Profile : While effective, clindamycin's use is associated with risks like diarrhea, allergic reactions, and more rare effects like acute laryngotracheitis and monoarthritis (Ceschi et al., 2011); (Alikhani & Salehifar, 2012).
Application in Veterinary Medicine : Clindamycin is also used in veterinary medicine, especially for treating Staphylococcus aureus infections in animals. However, resistance due to modification of the ribosomal target site is a concern (Rich, Deighton, & Roberts, 2005).
Safety And Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . It can also cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Clindamycin is used for the treatment of numerous infections, and there is increased interest in its use because it achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . Future research may focus on further exploring the potential of clindamycin derivatives in combating bacterial resistance .
properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUXKEAMZSWESO-GQZBHEMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H65ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin Heptadecanoate |
Citations
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